N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide is a complex organic compound that belongs to the class of phenylpiperidines This compound is characterized by its unique structure, which includes a dioxidoisothiazolidinyl group, a methoxyphenyl group, and an isopentyloxalamide group
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and potentially leading to cell death. The downstream effects of this disruption can vary depending on the type of cell and the specific context within the organism.
Pharmacokinetics
Like many small molecules, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted in the urine or feces . These properties can significantly impact the compound’s bioavailability and effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle . By inhibiting CDK2, it can cause cell cycle arrest, which can lead to apoptosis, or programmed cell death. This makes it a potential candidate for use in cancer treatment, where the goal is often to stop the proliferation of cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how well the compound can bind to its target and exert its effects. Additionally, the compound’s stability can be affected by light, heat, and other environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide are not fully understood yet. It has been suggested that it may interact with certain enzymes such as cyclin-dependent kinase 2
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with and any effects on metabolic flux or metabolite levels, are not currently known .
Preparation Methods
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the dioxidoisothiazolidinyl group: This step involves the oxidation of an isothiazolidine derivative using an oxidizing agent such as hydrogen peroxide or a peracid.
Attachment of the methoxyphenyl group: This step involves the reaction of the dioxidoisothiazolidinyl intermediate with a methoxyphenyl derivative under specific conditions, such as the presence of a base or a catalyst.
Formation of the isopentyloxalamide group: This step involves the reaction of the methoxyphenyl-dioxidoisothiazolidinyl intermediate with an isopentyloxalamide derivative, typically under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: The compound can be reduced to form lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the oxalamide group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction may lead to the formation of sulfide derivatives.
Scientific Research Applications
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide can be compared with other similar compounds, such as:
N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide: This compound has a similar dioxidoisothiazolidinyl group but differs in the presence of an indazolyl group and a piperidinylphenyl group.
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide: This compound has a similar dioxidoisothiazolidinyl group but differs in the presence of a methylphenyl group and a methylbenzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-12(2)7-8-18-16(21)17(22)19-14-11-13(5-6-15(14)25-3)20-9-4-10-26(20,23)24/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHGNKZDZHGZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.